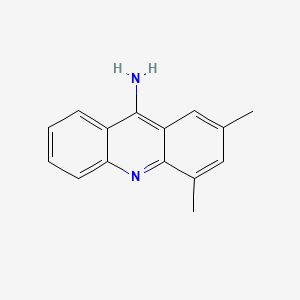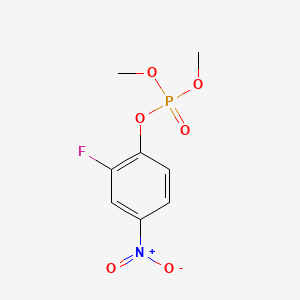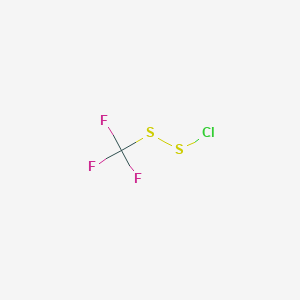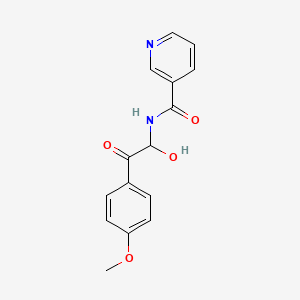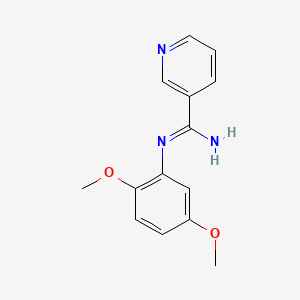
Nicotinamidine, N-(2,5-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamidine, N-(2,5-dimethoxyphenyl)-, also known as N-(2,5-dimethoxyphenyl)nicotinamide, is a chemical compound with the molecular formula C14H14N2O3. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a nicotinamide moiety attached to a 2,5-dimethoxyphenyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-(2,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated systems could enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamidine, N-(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Nicotinamidine, N-(2,5-dimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.
Mecanismo De Acción
The mechanism of action of Nicotinamidine, N-(2,5-dimethoxyphenyl)- involves its interaction with various molecular targets. It is known to influence the activity of enzymes involved in nicotinamide metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This compound can modulate redox reactions, DNA repair, and cellular stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A form of vitamin B3, essential for NAD+ synthesis.
Nicotinamide mononucleotide (NMN): A precursor to NAD+, involved in energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with similar functions.
Uniqueness
Nicotinamidine, N-(2,5-dimethoxyphenyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike its analogs, it has enhanced stability and specific reactivity patterns that make it valuable in synthetic and medicinal chemistry .
Propiedades
Número CAS |
40410-01-3 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
N'-(2,5-dimethoxyphenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C14H15N3O2/c1-18-11-5-6-13(19-2)12(8-11)17-14(15)10-4-3-7-16-9-10/h3-9H,1-2H3,(H2,15,17) |
Clave InChI |
LNYNJGJBBCRQEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N=C(C2=CN=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


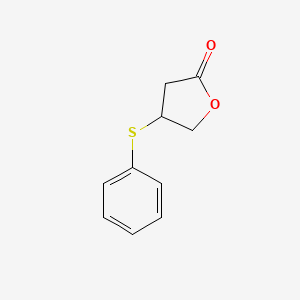
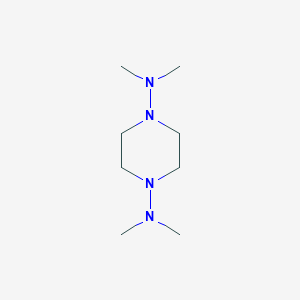
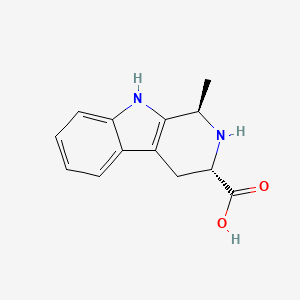
-lambda~5~-phosphane](/img/structure/B14653864.png)
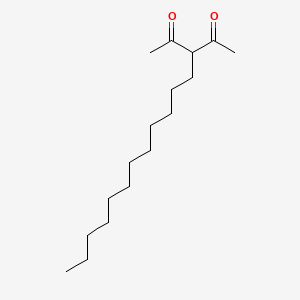
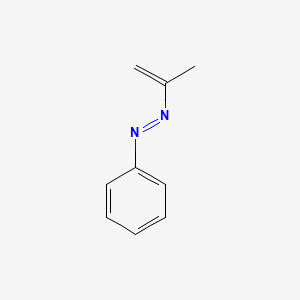
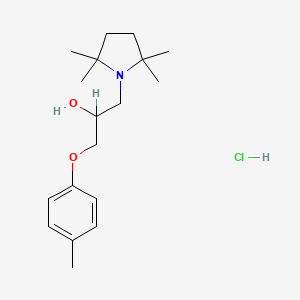
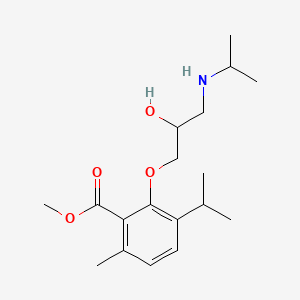
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)
